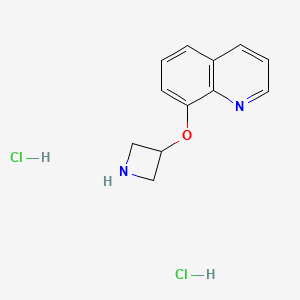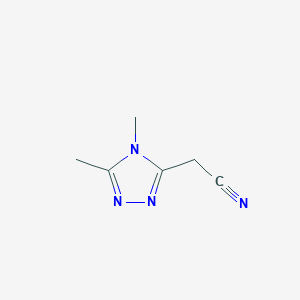
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Overview
Description
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C10H13NS . It has a molecular weight of 179.28 g/mol . This compound is used in various scientific research fields due to its unique structure and properties.
Synthesis Analysis
A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which give new condensed indole systems .Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Intracellular Calcium Antagonism
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine analogs have been studied for their role as intracellular calcium antagonists. Research involving these compounds has shown inhibitory effects on intracellular Ca2+ release, which is crucial in the contraction of isolated rabbit arteries. The compound 5-[3-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl]-2,3,4,5- tetrahydro-1,5-benzothiazepine fumarate demonstrated potent inhibitory action in this regard (Ueyama, Wakabayashi, & Tomiyama, 1996).
Spectroscopic and Mass Spectral Investigation
Methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines and 1,5-benzothiazepines, including this compound, have been characterized using vibrational, electronic spectra, and mass spectral fragmentation paths. These studies provide vital insight into the structural properties of these compounds (Hunter & Webb, 1972).
Organocatalytic Asymmetric Sulfa‐Michael Addition
In medicinal chemistry, the 1,5-benzothiazepine framework holds significant relevance. The first enantioenriched synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines, via catalytic asymmetric sulfa-Michael addition, was achieved. This discovery opened pathways for exploring these compounds in various medical applications (Corti et al., 2017).
Novel Synthesis Approaches
Various novel synthetic methods have been developed for creating this compound and its derivatives. These methods include dilithiation approaches and expedient syntheses, which contribute to the ease of production and potential modifications of these compounds for various applications in chemical and medicinal research (Katritzky, Xu, & Jain, 2002).
Safety and Hazards
The safety information for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine are several G-protein coupled receptors . It acts as an antagonist on these receptors, including the antiarrhythmic (CCK) receptor, Angiotensin-Converting Enzyme, and Angiotensin II receptor .
Mode of Action
This compound: interacts with its targets by binding to them and acting as an antagonist . This means it blocks or inhibits the normal function of these receptors, leading to changes in the cellular processes that these receptors control.
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those controlled by the G-protein coupled receptors it targets . The downstream effects of this interaction can include changes in cardiovascular modulation, hemodynamic effects, and potentially effects on the central nervous system .
Result of Action
The molecular and cellular effects of This compound’s action can include changes in cardiovascular function, potential anti-cancer activity, spasmolytic activity, and anti-ulcer activity . It may also have a depressant effect on the central nervous system .
properties
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-3-4-9-10(7-8)12-6-2-5-11-9/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUZKUAVHWEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)
